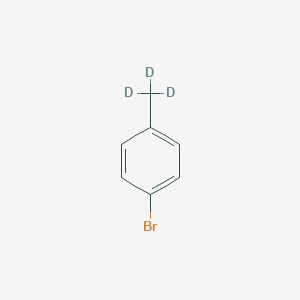

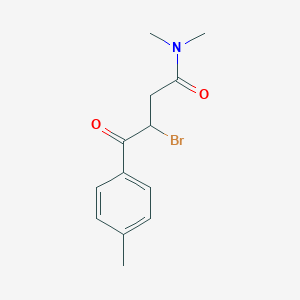

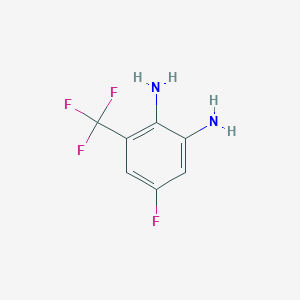

![molecular formula C4H12N2NaO3S B109355 Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt CAS No. 34730-59-1](/img/structure/B109355.png)

Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-[(2-aminoethyl)amino]ethanesulphonate, also known as amiloride, is a pharmacological agent employed in the management of cystic fibrosis to alleviate pulmonary manifestations through its mucolytic properties . It is an organic compound with the chemical formula NaO2SCH2CH2NHEt2 .

Molecular Structure Analysis

The molecular structure of Sodium 2-[(2-aminoethyl)amino]ethanesulphonate can be found in various chemical databases .

Physical And Chemical Properties Analysis

Sodium 2-[(2-aminoethyl)amino]ethanesulphonate is described as a light yellow liquid .

Scientific Research Applications

Synthesis and Chemical Properties

Ethanesulfonic acid derivatives have been extensively studied for their reactivity and potential in synthesizing complex compounds. For instance, Shalygina et al. (1971) demonstrated the production of indole derivatives from salts of 2-nitro-1-(3′-indolyl)ethanesulfonic acid, highlighting its role in the synthesis of compounds like 3-indolyl-taurine Shalygina, Kostyuchenko, Vinograd, & Suvorov, 1971. Similarly, the development of new Gemini surfactants from ethenesulfonic sodium, as researched by Xing Ya-cheng (2008), underscores the compound's significance in creating surface-active agents Xing Ya-cheng, 2008.

Biological Applications

The compound's application extends into biological research, where its derivatives have been used to study membrane interactions. Kramer et al. (1982) investigated bile-salt-binding polypeptides in hepatocytes, employing the sodium salts of ethanesulfonic acid derivatives as photoaffinity labels, indicating the compound's utility in biochemical studies Kramer, Bickel, Buscher, Gerok, & Kurz, 1982.

Material Science and Surface Chemistry

In the realm of material science and surface chemistry, the compound serves as a precursor for the synthesis of advanced materials and surfactants. The work by Bilinovich et al. (2011) on the coordination of ethanesulfonic acid-based buffers with metal ions to form polymeric complexes exemplifies its role in developing novel materials Bilinovich, Panzner, Youngs, & Leeper, 2011.

Environmental and Analytical Chemistry

Ethanesulfonic acid and its derivatives are pivotal in environmental studies and analytical chemistry. For example, the synthesis and characterization of protic hydroxylic ionic liquids by Shevchenko et al. (2017) showcase the compound's potential in creating environmentally friendly solvents with unique properties Shevchenko, Gumenna, Korolovych, Stryutsky, Trachevsky, Hrebnov, Klepko, Klymenko, Shumsky, Davydenko, & Ledin, 2017.

Pharmacology and Biomedical Research

Although the request specified the exclusion of drug use and dosage, it's noteworthy that research in this domain often intersects with the compound's broader biochemical applications. For instance, studies on the compound's role in enhancing the performance of fuel cell catalysts (Xu, Qi, & Kaufman, 2003) indirectly contribute to biomedical engineering by improving energy sources for medical devices Xu, Qi, & Kaufman, 2003.

Mechanism of Action

Target of Action

It is used in the preparation and performance of waterborne polyurethane with ethylenediamine sodium sulfonate as a hydrophilic group . It is also used as a crosslinking agent for siloxane coating for transparent plastics .

Mode of Action

It is known to interact with its targets to facilitate the formation of waterborne polyurethane and to act as a crosslinking agent .

Biochemical Pathways

Its role in the synthesis of waterborne polyurethane and as a crosslinking agent suggests that it may be involved in the chemical reactions related to these processes .

Pharmacokinetics

Its solubility in water is reported to be 500mg/l , which may influence its bioavailability.

Result of Action

Its use in the synthesis of waterborne polyurethane and as a crosslinking agent for siloxane coating for transparent plastics suggests that it plays a crucial role in these processes .

Safety and Hazards

Future Directions

Sodium 2-[(2-aminoethyl)amino]ethanesulphonate is used in the preparation and performance of waterborne polyurethane with ethylenediamine sodium sulfonate as a hydrophilic group. It is also used as a crosslinking agent for siloxane coating for transparent plastics . These applications suggest potential future directions in the fields of polyurethane production and siloxane coating.

Biochemical Analysis

Biochemical Properties

Sodium 2-((2-aminoethyl)amino)ethanesulfonate plays a role in biochemical reactions, particularly in the preparation and performance of waterborne polyurethane

Molecular Mechanism

It is known to be used in the preparation of waterborne polyurethane, suggesting it may interact with biomolecules involved in this process

properties

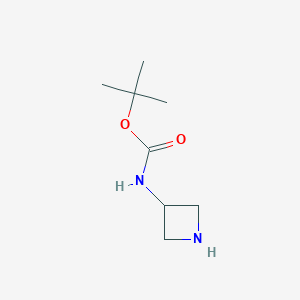

| { "Design of Synthesis Pathway": "The synthesis of Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt can be achieved through a two-step reaction process.", "Starting Materials": [ "Ethanesulfonic acid", "2-aminoethanol", "Sodium hydroxide", "Deionized water" ], "Reaction": [ "Step 1: Ethanesulfonic acid and 2-aminoethanol are mixed together in a reaction flask.", "Step 2: The mixture is heated to a temperature of 150-160°C for 4-5 hours to form the intermediate product, 2-[(2-hydroxyethyl)amino]ethanesulfonic acid.", "Step 3: The intermediate product is then neutralized with sodium hydroxide to form the final product, Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt.", "Step 4: The final product is then purified and crystallized from deionized water." ] } | |

CAS RN |

34730-59-1 |

Molecular Formula |

C4H12N2NaO3S |

Molecular Weight |

191.21 g/mol |

IUPAC Name |

sodium;2-(2-aminoethylamino)ethanesulfonate |

InChI |

InChI=1S/C4H12N2O3S.Na/c5-1-2-6-3-4-10(7,8)9;/h6H,1-5H2,(H,7,8,9); |

InChI Key |

ROZLDLJVUNEAFL-UHFFFAOYSA-N |

Isomeric SMILES |

C(CNCCS(=O)(=O)[O-])N.[Na+] |

SMILES |

C(CNCCS(=O)(=O)[O-])N.[Na+] |

Canonical SMILES |

C(CNCCS(=O)(=O)O)N.[Na] |

Other CAS RN |

34730-59-1 |

Pictograms |

Corrosive |

synonyms |

2-[(2-Aminoethyl)amino]-ethanesulfonic Acid Monosodium Salt; _x000B_2-[(2-Aminoethyl)amino]ethanesulfonic Acid Sodium Salt; A 95; EES 200L; N 60; _x000B_N-(2-Aminoethyl)-2-aminoethanesulfonic Acid Sodium Salt; _x000B_N-(2-Sulfoethyl)ethylenediamine Sodium Salt; Sodium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)